molecular formula C15H12N6O B5017875 3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole

3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole

Cat. No.: B5017875
M. Wt: 292.30 g/mol
InChI Key: ZZUWMAYBXHYQGY-UHFFFAOYSA-N
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Description

3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that features an imidazole ring, a pyrazole ring, and an oxadiazole ring

Properties

IUPAC Name

3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O/c1-21-8-13(16-9-21)14-19-15(22-20-14)11-4-2-3-10(5-11)12-6-17-18-7-12/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUWMAYBXHYQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C2=NOC(=N2)C3=CC=CC(=C3)C4=CNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of acylhydrazides with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyrazole rings.

    Reduction: Reduction reactions can occur, especially at the oxadiazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the rings can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methylimidazol-4-yl)-5-phenyl-1,2,4-oxadiazole: Lacks the pyrazole ring, which may affect its biological activity and chemical properties.

    3-(1H-pyrazol-4-yl)-5-phenyl-1,2,4-oxadiazole:

    3-(1-methylimidazol-4-yl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole: Similar structure but with different substitution patterns, which can affect its properties and uses.

Uniqueness

The presence of both imidazole and pyrazole rings in 3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole makes it unique compared to other similar compounds

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